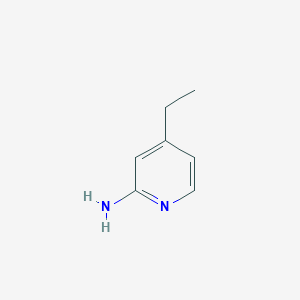

2-Amino-4-Ethylpyridine

Description

The exact mass of the compound 4-Ethylpyridin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWHILBZPGQBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186898 | |

| Record name | 4-Ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33252-32-3 | |

| Record name | 4-Ethyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33252-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylpyridin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033252323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Ethyl-2-pyridinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WXK5F5SZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Amino-4-Ethylpyridine CAS number and properties

An In-depth Technical Guide to 2-Amino-4-Ethylpyridine for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 33252-32-3), a heterocyclic amine of significant interest to professionals in chemical synthesis and drug discovery. Its structure, combining a pyridine core with an amino group, makes it a versatile building block for more complex molecular architectures. This document moves beyond a simple data sheet to offer field-proven insights into its properties, synthesis, and applications, grounded in established chemical principles.

Core Compound Identification and Properties

Precise identification is the foundation of any chemical research. This compound is cataloged under several identifiers, ensuring unambiguous sourcing and regulatory compliance.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 33252-32-3[1][2] |

| IUPAC Name | 4-ethylpyridin-2-amine |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol |

| InChI Key | SJWHILBZPGQBJE-UHFFFAOYSA-N |

| SMILES | CCc1ccnc(N)c1 |

| Synonyms | 4-Ethyl-2-pyridinamine, 4-Ethyl-pyridin-2-ylamine |

The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. This compound is a solid at room temperature with solubility in a range of common organic solvents.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to pale cream or slightly brownish crystalline powder | [1][2] |

| Melting Point | 63.5 - 69.5 °C | [1][2] |

| Boiling Point | 100 - 103 °C / 4 mmHg | - |

| Solubility | Soluble in water, hexane, ethyl acetate, methyl tert-butyl ether | [3] |

| pKa (Predicted) | 7.29 ± 0.11 | - |

| Density (Predicted) | 1.037 ± 0.06 g/cm³ | - |

Synthesis and Purification Methodologies

The synthesis of 2-aminopyridine derivatives is a cornerstone of heterocyclic chemistry. While multiple routes exist, the Chichibabin reaction remains a classic and direct method for the amination of pyridine rings.[4][5] This approach is particularly relevant for producing this compound from the readily available starting material, 4-ethylpyridine.

Conceptual Synthesis Pathway: The Chichibabin Reaction

The reaction mechanism involves the nucleophilic addition of the amide anion (NH₂⁻) to the electron-deficient C2 position of the pyridine ring. The subsequent elimination of a hydride ion (H⁻) leads to aromatization and formation of the final product.[4][5]

Protocol 1: Laboratory-Scale Synthesis via Chichibabin Reaction

-

Rationale: This protocol uses a high-boiling inert solvent to achieve the necessary temperature for the reaction to proceed with an unactivated pyridine. The exclusion of moisture is critical as sodium amide reacts violently with water.

-

Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), charge a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer with dry toluene or xylene.

-

Reagent Addition: Add 4-ethylpyridine (1.0 eq) to the solvent. With vigorous stirring, add sodium amide (NaNH₂) (1.1 - 1.5 eq) portion-wise. Causality: Using a slight excess of sodium amide ensures complete consumption of the starting material.

-

Reaction: Heat the mixture to reflux (typically 110-140 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS by periodically quenching a small aliquot.

-

Quenching: After cooling the reaction mixture to room temperature, cautiously quench by the slow addition of water, followed by an aqueous solution of ammonium chloride to neutralize any remaining sodium amide.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a solvent system like hexane/ethyl acetate to yield pure this compound.

Chemical Reactivity and Applications in Drug Development

The utility of this compound stems from its bifunctional nature. The amino group can act as a nucleophile or be transformed into various functional groups, while the pyridine nitrogen provides a site for coordination or quaternization.

Key Application: Precursor for Imidazopyridine Derivatives

A documented application is its use as a key intermediate in the synthesis of complex heterocyclic systems.[1][2][3] Specifically, it serves as the starting material for preparing 1-ethyl-3-[5-(7-ethyl-imidazo[1,2-a]pyridin-2-yl)-2-hydroxy-phenyl]-urea, a molecule with a scaffold common in medicinal chemistry.

Potential as an Antibiotic Analogue and Research Probe

The compound is noted as an analogue of pirlimycin, an antibiotic.[3] While this does not guarantee biological activity, it provides a strong rationale for its inclusion in screening libraries for antibacterial drug discovery. Furthermore, the closely related compound, 2-Amino-4-methyl pyridine, is a well-characterized inhibitor of inducible nitric oxide synthase (iNOS).[6] This suggests that this compound could be a valuable tool for probing iNOS activity or as a starting point for developing novel selective inhibitors.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic methods provides a self-validating system of characterization.

Protocol 2: Standard Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: NMR provides the most definitive information about the carbon-hydrogen framework.

-

Procedure: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Expected ¹H NMR Spectrum:

-

A triplet and a quartet in the aliphatic region (~1.2 ppm and ~2.6 ppm, respectively) for the ethyl group protons.

-

Three distinct signals in the aromatic region (~6.3-7.9 ppm) corresponding to the three protons on the pyridine ring. The proton adjacent to the nitrogen (C6) will be the most downfield.

-

A broad singlet for the amino (-NH₂) protons, which may shift depending on concentration and solvent.

-

-

Expected ¹³C NMR Spectrum: Five distinct signals in the aromatic region for the pyridine carbons and two signals in the aliphatic region for the ethyl group carbons.

-

-

Infrared (IR) Spectroscopy:

-

Rationale: IR spectroscopy is used to confirm the presence of key functional groups.

-

Procedure: Analyze the sample as a KBr pellet or using an ATR accessory.

-

Expected Absorption Bands:

-

N-H stretching: Two characteristic bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretching (aromatic): Bands just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Bands just below 3000 cm⁻¹.

-

C=C and C=N stretching (pyridine ring): Strong absorptions in the 1550-1650 cm⁻¹ region.[7]

-

N-H bending: A band around 1600 cm⁻¹.

-

-

-

Mass Spectrometry (MS):

-

Rationale: MS confirms the molecular weight of the compound.

-

Procedure: Analyze via GC-MS or LC-MS.

-

Expected Result: The molecular ion peak (M⁺) should be observed at m/z = 122.17.

-

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent. This compound possesses several hazards that require careful management.

Table 3: GHS Hazard Information

| Hazard Class | Code | Statement |

|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage |

| STOT, Single Exposure | H335 | May cause respiratory irritation |

Source:

Protocol 3: Safe Handling and Storage

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon). Keep in a cool (recommended 2-8 °C), dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its toxicity, it should be treated as hazardous waste.

Conclusion

This compound is a valuable heterocyclic building block with established utility and significant potential for future applications in medicinal chemistry and materials science. Its straightforward synthesis from common starting materials, combined with the versatile reactivity of its aminopyridine core, makes it an attractive intermediate for researchers. Proper understanding of its properties, safe handling procedures, and analytical validation is essential for its effective and responsible use in a research and development setting.

References

-

Grokipedia. Chichibabin reaction. [Link]

-

Wikipedia. Chichibabin pyridine synthesis. [Link]

-

Wikipedia. Chichibabin pyridine synthesis. [Link]

-

Slideshare. Chichibabin Reaction. [Link]

-

National Institutes of Health. A mild, catalyst-free synthesis of 2-aminopyridines. [Link]

-

Scientific Update. The Chichibabin amination reaction. [Link]

-

National Institutes of Health. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

-

ResearchGate. Synthesis of N-alkyl-4-aminopyridine. [Link]

- Google Patents. Synthesis and purification method of 2-amino-4-methylpyridine.

-

PubChem. 2-Amino-4-methylpyridine. [Link]

-

Iraqi Journal of Pharmaceutical Sciences. Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. [Link]

-

ResearchGate. Proposed mechanism for synthesis of 4‐aryl‐2‐aminopyridines 3. [Link]

-

CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]

-

Royal Society of Chemistry. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]

-

ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. [Link]

-

Thermo Fisher Scientific. This compound, 97%. [Link]

-

ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

Sources

- 1. A18754.09 [thermofisher.com]

- 2. A18754.88 [thermofisher.com]

- 3. This compound, 97% 2.5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 4. grokipedia.com [grokipedia.com]

- 5. scientificupdate.com [scientificupdate.com]

- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chimia.ch [chimia.ch]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-Ethylpyridine

Introduction: The Strategic Importance of 2-Amino-4-Ethylpyridine in Modern Drug Discovery

For researchers, scientists, and professionals in drug development, the selection of molecular scaffolds is a critical decision that dictates the trajectory of a research program. Among the myriad of heterocyclic compounds, the 2-aminopyridine moiety stands out as a "privileged" pharmacophore, consistently featured in a wide array of biologically active agents.[1][2] This guide focuses on a specific, highly functional derivative: this compound (CAS 33252-32-3). Its unique combination of a basic amino group and a lipophilic ethyl substituent on the pyridine ring presents a compelling starting point for medicinal chemistry campaigns, particularly in the realm of neurological disorders.[3][4]

The 2-aminopyridine core is instrumental in establishing key interactions with biological targets, such as the crucial anchoring to glutamate residues in the active sites of enzymes like neuronal nitric oxide synthase (nNOS).[3][5] The strategic placement of an ethyl group at the 4-position subtly modulates the molecule's electronic and steric properties, influencing its lipophilicity, membrane permeability, and metabolic stability—all critical parameters in the optimization of a drug candidate's pharmacokinetic and pharmacodynamic profile.

This document serves as an in-depth technical guide to the core physicochemical properties of this compound. It moves beyond a simple recitation of data, providing field-proven insights into why these properties are critical and how they are reliably determined. Every protocol is presented as a self-validating system, designed to ensure scientific integrity and reproducibility for scientists aiming to leverage this versatile scaffold in their research endeavors.

Chemical and Physical Identity

A foundational understanding of a molecule begins with its basic identity and physical characteristics. These properties influence everything from storage and handling to formulation and reaction setup.

| Property | Value | Source(s) |

| IUPAC Name | 4-ethylpyridin-2-amine | [Fisher Scientific] |

| CAS Number | 33252-32-3 | [ChemicalBook], [Santa Cruz Biotechnology] |

| Molecular Formula | C₇H₁₀N₂ | [Sigma-Aldrich], [Santa Cruz Biotechnology] |

| Molecular Weight | 122.17 g/mol | [Sigma-Aldrich], [Santa Cruz Biotechnology] |

| Appearance | White to pale cream or yellow crystals/powder | [Thermo Fisher Scientific], [Chem-Impex] |

| Melting Point | 50-52°C to 65-69°C (range from various suppliers) | [ChemicalBook], [Fisher Scientific] |

| Boiling Point | 100-103°C at 4 mmHg | [ChemicalBook] |

Note on Physical Constants: The observed range in melting points is common for commercially available reagents and can be attributed to varying levels of purity. For rigorous quantitative studies, it is advisable to purify the material by recrystallization or sublimation and confirm the melting point.

Acid-Base Properties: The pKa and its Central Role

The ionization state of a molecule at physiological pH (typically ~7.4) is arguably one of its most important characteristics, governing solubility, receptor binding, and cell membrane passage. This is defined by the acid dissociation constant, or pKa. For this compound, a basic compound, the pKa refers to the equilibrium of its protonated (conjugate acid) form.

Predicted pKa: 7.29 ± 0.11[6]

This predicted value suggests that at physiological pH, this compound will exist as a mixture of its neutral and protonated (cationic) forms. This equilibrium is a delicate balance; a slight shift in the pH of a microenvironment can significantly alter the ratio of charged to uncharged species, thereby affecting its biological activity and distribution.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains the gold standard for pKa determination due to its precision and accuracy.[7] The method involves monitoring pH changes as a titrant of known concentration is incrementally added to the sample solution.

Causality Behind the Method: The fundamental principle is that the pH of the solution changes most slowly when the concentrations of the acidic and basic forms of the analyte are equal. At this half-equivalence point, the pH of the solution is equal to the pKa of the compound.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity: Quantifying the Balance for Membrane Permeability

Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes, including the blood-brain barrier—a critical hurdle for CNS drug candidates.[8] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Experimental Protocol: LogP Determination by the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring LogP.[8][10] It directly measures the partitioning of a compound between two immiscible liquid phases.

Causality Behind the Method: The protocol is a direct application of the definition of the partition coefficient. A known amount of the compound is dissolved in a biphasic system of n-octanol (simulating a lipid bilayer) and water (simulating an aqueous biological fluid). After allowing the system to reach equilibrium, the concentration of the compound in each phase is measured. The ratio of these concentrations gives the partition coefficient, P.

Caption: Workflow for LogP determination via the shake-flask method.

Solubility Profile

Solubility is a prerequisite for absorption and is critical for achieving therapeutic concentrations of a drug. This compound is reported to be soluble in water, as well as in organic solvents like hexane, ethyl acetate, and methyl tert-butyl ether.[11] This broad solubility profile is advantageous, facilitating its use in both aqueous biological assays and organic synthesis.

Experimental Protocol: Thermodynamic Solubility Determination

To move beyond qualitative descriptions, the equilibrium or thermodynamic solubility should be determined. This measures the maximum concentration of a compound that can dissolve in a solvent at a given temperature when the system is at equilibrium.

Causality Behind the Method: An excess of the solid compound is suspended in the solvent of interest and agitated until the concentration of the dissolved solute in the supernatant no longer increases over time. This ensures a saturated solution has been formed, representing the true thermodynamic solubility limit.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing a precise volume of the desired buffer or solvent (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

-

Quantification: Dilute the saturated supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound under the tested conditions.

Spectroscopic Characterization

Spectroscopic data provides an unassailable fingerprint of a molecule's structure and electronic environment. While specific, peer-reviewed spectra for this compound are not widely published, its expected spectral characteristics can be reliably inferred from its structure and data from closely related analogues like 2-amino-4-methylpyridine.[9]

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns revealing their positions relative to the amino and ethyl groups. The ethyl group will present as a characteristic quartet (for the -CH₂-) and a triplet (for the -CH₃). The amino (-NH₂) protons will typically appear as a broad singlet.

-

¹³C NMR (Carbon NMR): The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the ring carbons will be influenced by the electron-donating amino group and the alkyl substituent.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be dominated by characteristic vibrations. Key expected peaks include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic ring and ethyl group (around 2850-3100 cm⁻¹), C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region, and N-H bending (around 1600 cm⁻¹).[12][13]

-

UV-Vis Spectroscopy: 2-Aminopyridine derivatives possess strong chromophores. In acidic solution, where the molecule is protonated, 2-aminopyridine itself exhibits absorption maxima around 235 nm and 300 nm.[14] The presence of the ethyl group is expected to cause a slight bathochromic (red) shift in these absorptions. This property is the basis for its quantification in solution via UV-Vis spectrophotometry.

Stability and Reactivity

For any compound intended for therapeutic use, chemical stability is paramount. Studies on related aminopyridines demonstrate excellent chemical stability in solid form when stored under refrigerated and room temperature conditions, protected from light.[7][15] this compound is noted to be incompatible with strong oxidizing agents, strong acids, and strong bases.[11]

The reactivity of the 2-aminopyridine scaffold is a cornerstone of its utility in synthesis. The molecule possesses two key nucleophilic centers: the exocyclic amino group (-NH₂) and the endocyclic ring nitrogen. This dual reactivity allows it to be a versatile building block for a vast range of more complex heterocyclic systems. For instance, it is used as a precursor to prepare complex urea derivatives and is a key intermediate in the synthesis of compounds analogous to the antibiotic pirlimycin.[6][11]

Conclusion

This compound is a molecule of significant strategic value for drug discovery and development. Its physicochemical properties—a pKa near physiological pH, balanced lipophilicity, and broad solubility—make it an attractive scaffold for optimization. The protocols detailed in this guide provide a robust framework for researchers to validate these properties in their own laboratories, ensuring the generation of high-quality, reliable data. A thorough understanding and precise measurement of the characteristics outlined herein are essential first steps in harnessing the full potential of this compound to create the next generation of targeted therapeutics.

References

- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(4), 299–301.

-

Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(1), 24-40. Available from: [Link]

-

PubMed. (n.d.). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Retrieved from [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025, January 8). RSC Publishing. Available from: [Link]

-

Vasu, D., Li, H., Hardy, C. D., Poulos, T. L., & Silverman, R. B. (2012). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 55(17), 7798–7806. Available from: [Link]

-

PubChem. (n.d.). 2-Amino-4-methylpyridine. Retrieved from [Link]

-

Genc, N., Bipil, F., & Cetin, A. (2021). 2-aminopyridine – a classic and trendy pharmacophore. Mini-Reviews in Medicinal Chemistry, 21(1), 1-2. Available from: [Link]

-

Kang, S., Li, H., Tang, W., Martásek, P., Roman, L. J., Poulos, T. L., & Silverman, R. B. (2010). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry, 53(8), 3348–3358. Available from: [Link]

-

Edinburgh Instruments. (2022, April 14). Relative Quantum Yield of 2-Aminopyridine. Available from: [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information. Available from: [Link]

-

El-Faham, A., et al. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Chemistry Proceedings, 8(1), 77. Available from: [Link]

-

HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). Chinese Journal of Pharmaceutical Analysis. Available from: [Link]

-

Tu, Z., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443-2453. Available from: [Link]

-

ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13, 15729. Available from: [Link]

-

Fabre, H., Eddine, N. H., Bressolle, F., & Mandrou, B. (1982). Stability indicating assay for dipyrone. Part I. Separation and quantitative determination of dipyrone and its degradation products by thin-layer chromatography. The Analyst, 107(1270), 61-66. Available from: [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations. Retrieved from [Link]

-

Avdeef, A., et al. (2014). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Journal of Pharmaceutical Sciences, 103(1), 9-17. Available from: [Link]

-

ResearchGate. (n.d.). UV–Vis–NIR spectrum of 2APM crystal. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated logP values for investigated compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. Retrieved from [Link]

-

Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038. Available from: [Link]

-

Kumar, V. A., et al. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. International Journal of Pharmaceutical Sciences and Research, 7(3), 1256-1265. Available from: [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values Calculated Using Various Computer Programs. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Aminopyridine IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 33252-32-3 [m.chemicalbook.com]

- 6. sefh.es [sefh.es]

- 7. acdlabs.com [acdlabs.com]

- 8. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound, 97% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 2-Aminopyridine [webbook.nist.gov]

- 14. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

2-Amino-4-Ethylpyridine molecular weight and formula

An In-depth Technical Guide to 2-Amino-4-Ethylpyridine for Advanced Research & Development

Executive Summary

This technical guide provides a comprehensive overview of this compound (IUPAC Name: 4-Ethylpyridin-2-amine), a pivotal heterocyclic building block for professionals in pharmaceutical research, medicinal chemistry, and materials science. This document moves beyond basic data to offer insights into its synthesis, structural characterization, chemical reactivity, and analytical validation. The protocols and data presented herein are grounded in established scientific literature to ensure reliability and reproducibility in a laboratory setting. We will explore the causality behind synthetic choices, the interpretation of spectroscopic data, and a field-proven analytical method for purity determination, empowering researchers to confidently integrate this versatile intermediate into their workflows.

Physicochemical Properties and Molecular Structure

This compound is a substituted pyridine derivative characterized by an amino group at the C2 position and an ethyl group at the C4 position. This specific arrangement of functional groups dictates its reactivity, particularly the nucleophilicity of the exocyclic amine and the overall electronic profile of the aromatic ring.

The fundamental properties of this compound are summarized in the table below. It is crucial to note the variance in reported melting points, which may be attributable to different polymorphic forms or residual impurities. The predicted pKa value suggests the compound is a weak base, a key consideration for its handling in acidic or basic reaction media.

| Property | Value | Source(s) |

| IUPAC Name | 4-Ethylpyridin-2-amine | [1] |

| CAS Number | 33252-32-3 | [2] |

| Molecular Formula | C₇H₁₀N₂ | [2][3] |

| Molecular Weight | 122.17 g/mol | [2][3] |

| Appearance | White to pale cream crystals or powder | [4] |

| Melting Point | 70-72.5 °C | [5] |

| pKa (Predicted) | 7.29 ± 0.11 | [6] |

| Solubility | Soluble in water, hexane, ethyl acetate, methyl tert-butyl ether | [6] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be effectively achieved from its corresponding cyanopyridine precursor. The following protocol is adapted from established methodologies for the preparation of 2-aminopyridine derivatives.[5]

Synthetic Protocol: From 2-Cyano-4-ethylpyridine

This synthesis proceeds via a two-step sequence: (1) hydrolysis of the nitrile to a primary amide, followed by (2) a Hofmann rearrangement to yield the final 2-amino product.

Step 1: Hydrolysis of 2-Cyano-4-ethylpyridine to 4-Ethylpicolinamide

-

To a solution of 2-Cyano-4-ethylpyridine in a suitable alcoholic solvent (e.g., ethanol), add an aqueous solution of hydrogen peroxide (e.g., 8-10%).[5]

-

Maintain the reaction temperature around 50°C for approximately 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude 4-Ethylpicolinamide.

-

Scientific Rationale: The hydrolysis of a nitrile under basic or acidic conditions is a standard transformation. The use of hydrogen peroxide in a mixed solvent system offers a mild and efficient route to the primary amide, which is the necessary precursor for the subsequent rearrangement.[5]

Step 2: Hofmann Rearrangement to this compound

-

The crude 4-Ethylpicolinamide is treated with an aqueous solution of sodium hypobromite or sodium hypochlorite (prepared in situ from bromine or bleach and sodium hydroxide).

-

The reaction is typically heated to facilitate the rearrangement and subsequent decarboxylation.

-

After cooling, the product is extracted into an organic solvent (e.g., diethyl ether or dichloromethane).

-

The crude product can be purified by recrystallization from a suitable solvent like benzene to afford the final product as a white solid with a reported yield of 82.7%.[5]

-

Scientific Rationale: The Hofmann rearrangement is a classic and reliable method for converting a primary amide into a primary amine with one fewer carbon atom. The mechanism involves the deprotonation of the amide, followed by reaction with the halogen to form an N-haloamide intermediate, which rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the amine and carbon dioxide. This method is particularly effective for the synthesis of aminopyridines from their corresponding picolinamides.

Spectroscopic and Structural Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized material. The following data, derived from authoritative sources, provides a reference for the spectroscopic profile of this compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Pyridyl-H | 8.49 | dd | 5.1, 0.7 | H-6 |

| Pyridyl-H | 7.00 - 6.94 | m | - | H-5 |

| Pyridyl-H | 7.35 - 7.29 | m | - | H-3 |

| Methylene (-CH₂-) | 2.70 | q | 7.6 | -CH₂CH₃ |

| Methyl (-CH₃) | 1.30 | t | 7.6 | -CH₂CH₃ |

| ¹³C NMR (126 MHz, CDCl₃) | Chemical Shift (δ) ppm | Assignment |

| Pyridyl-C | 160.7 | C-2 |

| Pyridyl-C | 155.4 | C-4 |

| Pyridyl-C | 147.7 | C-6 |

| Pyridyl-C | 122.7 | C-5 |

| Pyridyl-C | 120.4 | C-3 |

| Methylene (-CH₂-) | 28.4 | -CH₂CH₃ |

| Methyl (-CH₃) | 14.5 | -CH₂CH₃ |

Data adapted from Sawicka et al., 2022. Note: The original source reports data for a ligand derived from 4-ethylpyridin-2-amine; the shifts provided here are consistent with the structure of the free amine.[4]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3240 | weak | N-H Stretch |

| 1647, 1628 | strong | C=N, C=C Ring Stretch |

| 1589, 1582 | strong | Pyridine Ring Vibrations |

| 1466 | medium | C-H Bending |

Data adapted from Sawicka et al., 2022.[4]

Chemical Reactivity and Applications in Synthesis

This compound serves as a versatile nucleophilic building block in organic synthesis. The exocyclic amino group readily participates in reactions to form amides, ureas, and more complex heterocyclic systems. Its utility is demonstrated in the synthesis of advanced intermediates for drug discovery and materials science.

-

Inhibitor Synthesis: The compound is a key starting material for creating inhibitors of Ubiquitin-Specific Protease 7 (USP7), a target in cancer immunotherapy.[7]

-

Antituberculosis Agents: It has been used in the synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides, which are potent antitubercular agents.[3][8]

-

Kinase Inhibitors: It serves as a foundational scaffold for dual leucine zipper kinase (DLK) inhibitors, which are being investigated for treating neurodegenerative diseases.[9]

-

Ligand Synthesis: It is used to synthesize complex ligands, such as di(4-ethylpyridin-2-yl)isoindoline-1,3-diimine, for the development of luminescent metal complexes.[4]

Analytical Methodology for Quality Control

Ensuring the purity of starting materials is paramount for the success of subsequent synthetic steps and the validity of biological assays. A robust, validated analytical method is therefore non-negotiable. The following High-Performance Liquid Chromatography (HPLC) method is adapted from a validated procedure used for purity analysis of analogous pyridine-based final products.[9]

HPLC Protocol for Purity Determination

This protocol is designed as a self-validating system. System suitability parameters must be met before sample analysis to ensure the reliability of the results.

-

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1200 series).[9]

-

-

Chromatographic Conditions:

-

Column: Agilent SB C-18, 2.1 mm x 30 mm, 1.8 µm particle size.[9]

-

Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water.[9]

-

Mobile Phase B: 0.05% Trifluoroacetic Acid (TFA) in Acetonitrile.[9]

-

Gradient Program: 5% B to 95% B over 10 minutes.[9]

-

Flow Rate: 0.4 mL/min.[9]

-

Column Temperature: 30 °C (or ambient).

-

Detection Wavelength: 254 nm.[9]

-

Injection Volume: 5 µL.

-

-

Sample Preparation:

-

Diluent: Acetonitrile/Water (50:50 v/v).

-

Standard Solution: Accurately prepare a solution of this compound reference standard at approximately 0.5 mg/mL in the diluent.

-

Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

-

-

System Suitability:

-

Inject the standard solution five times.

-

The Relative Standard Deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

-

The tailing factor for the main peak should be between 0.8 and 1.5.

-

-

Analysis and Calculation:

-

Inject the sample solution.

-

Calculate the purity by the area normalization method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Workflow Visualization

The logical flow of the HPLC purity analysis is depicted below.

Caption: Workflow for HPLC Purity Determination of this compound.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is the highest priority. This compound must be handled with appropriate precautions.

-

Hazards: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation (Skin Irritation 2), and causes serious eye damage (Eye Damage 1). It may also cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not breathe dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

References

-

Cardiff University. (n.d.). A Spectroscopic Investigation of Luminescent Cr(III) Complexes. ORCA. [Link]

- CN1539822A. (2004). Method for preparing 2-aminopyridine and its alkyl derivatives.

- EP2626361B1. (2013). Pyrrole antifungal agents.

-

US 2004/0204341 A1. (2004). Patent Application Publication. [Link]

-

The Royal Society of Chemistry. (n.d.). revised Spring ESI. [Link]

-

MPG.PuRe. (n.d.). Supporting Information Discovery of BAY-985 a highly selective TBK1/IKKε inhibitor. [Link]

-

ACS Publications. (n.d.). Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models. Journal of Medicinal Chemistry. [Link]

-

The Journal of Organic Chemistry. (1958). Volume 23, No. 12. [Link]

-

European Patent Office. (n.d.). Process for producing unsaturated dicarboxylic acid imide compound. [Link]

- WO2007034282A2. (2007). Diaryl-imidazole compounds condensed with a heterocycle as c3a receptor antagonists.

-

MDPI. (2022). Quinine Charge Transfer Complexes with 2,3-Dichloro-5,6-Dicyano-Benzoquinone and 7,7,8,8-Tetracyanoquinodimethane: Spectroscopic Characterization and Theoretical Study. [Link]

- WO2003070727A1. (2003). Thiazolyl urea compounds for the treatment of cancer.

-

Sawicka, N., Craze, C. J., Horton, P. N., Coles, S. J., Richards, E., & Pope, S. J. A. (2022). Long-lived, near-IR emission from Cr(III) under ambient conditions. The Royal Society of Chemistry. [Link]

-

US 2016/0272588 A1. (2016). Patent Application Publication. [Link]

-

Scribd. (n.d.). Berr Chem | PDF | Drug Development | Chemical Substances. [Link]

-

Moraski, G. C., et al. (2014). Putting Tuberculosis (TB) To Rest: Transformation of the Sleep Aid, Ambien, and “Anagrams” Generated Potent Antituberculosis Agents. ACS Infectious Diseases. [Link]

-

National Institutes of Health. (2023). Targeting ubiquitin specific proteases (USPs) in cancer immunotherapy: from basic research to preclinical application. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. WO2024097573A1 - Preparation of imidazopyridine and imidazopyridazine derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors - Google Patents [patents.google.com]

- 3. Putting Tuberculosis (TB) To Rest: Transformation of the Sleep Aid, Ambien, and “Anagrams” Generated Potent Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. CN1539822A - Method for preparing 2-aminopyridine and its alkyl derivatives - Google Patents [patents.google.com]

- 6. Luminescent Pt(II) Complexes Using Unsymmetrical Bis(2-pyridylimino)isoindolate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting ubiquitin specific proteases (USPs) in cancer immunotherapy: from basic research to preclinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

2-Amino-4-Ethylpyridine solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Amino-4-Ethylpyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (C₇H₁₀N₂), a key intermediate in organic synthesis and pharmaceutical research. Recognizing the scarcity of publicly available quantitative solubility data, this document delivers a robust theoretical framework, a summary of known qualitative data, and detailed, field-proven experimental protocols for determining solubility. By integrating principles of physical organic chemistry with practical methodologies, this guide serves as an essential resource for researchers, chemists, and drug development professionals, enabling the rational selection of solvent systems for synthesis, purification, and formulation.

Introduction: The Significance of this compound and its Solubility

This compound is a substituted pyridine derivative whose structural features—a basic pyridine ring, a nucleophilic amino group, and an alkyl substituent—make it a versatile building block. It serves as a precursor for pharmacologically active molecules, including analogues of the antibiotic pirlimycin, and as an intermediate in various organic syntheses.[1][2]

The solubility of a compound is a critical physicochemical parameter that governs its utility. In process chemistry, solubility dictates the choice of solvent for reactions, influencing reaction rates, yield, and purity. For crystallization and purification, selecting an appropriate solvent system where the compound has high solubility at elevated temperatures but low solubility at ambient temperatures is paramount. In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in organic solvents is fundamental for formulation, dosage form design, and ultimately, bioavailability. A thorough understanding of this compound's solubility is, therefore, not merely academic but a prerequisite for its effective application.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[3]

Molecular Structure Analysis of this compound

To predict the solubility of this compound, we must first dissect its molecular architecture:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is sp² hybridized and possesses a lone pair of electrons, making it a hydrogen bond acceptor and imparting basicity to the molecule. The aromatic ring itself is relatively nonpolar.

-

Amino Group (-NH₂): Attached to the C2 position, the primary amino group is highly polar. Its N-H bonds can act as hydrogen bond donors, while the nitrogen's lone pair can act as a hydrogen bond acceptor. This group significantly enhances the molecule's ability to interact with polar solvents.

-

Ethyl Group (-CH₂CH₃): The ethyl group at the C4 position is a nonpolar, hydrophobic alkyl chain. This group contributes to the molecule's affinity for nonpolar organic solvents.

The overall solubility of this compound is a consequence of the interplay between the polar, hydrophilic amino group and pyridine nitrogen, and the nonpolar, hydrophobic ethyl group and aromatic ring.

The Role of Solvent Properties

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of the amino group and the ring nitrogen, this compound is expected to exhibit good solubility in these solvents through strong hydrogen bonding interactions.

-

Polar Aprotic Solvents (e.g., DMF, Acetonitrile, Acetone): These solvents have significant dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors, interacting favorably with the amino group's protons. Solubility is expected to be significant.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The nonpolar ethyl group and the core of the pyridine ring will promote solubility in these solvents. Qualitative data confirms it is soluble in hexane.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is essential for understanding its behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂ | [4][5] |

| Molecular Weight | 122.17 g/mol | [4][5] |

| Appearance | White to pale cream crystalline solid | [6] |

| Melting Point | 50-52 °C / 63.5-69.5 °C | [4][6] |

| Boiling Point | 100-103 °C at 4 mmHg | [1] |

| pKa (Predicted) | 7.29 ± 0.11 | [4] |

Note: The reported melting point varies between sources, which may be due to differences in purity or analytical method.

Solubility Profile of this compound

While quantitative data is limited, a qualitative profile can be constructed from supplier literature and predicted based on chemical principles and data from analogous compounds.

Reported Qualitative Solubility

The following data has been reported in chemical catalogs and safety data sheets.

| Solvent | Qualitative Solubility | Source(s) |

| Water | Soluble | [1][2] |

| Hexane | Soluble | [1][2] |

| Ethyl Acetate | Soluble | [1][2] |

| Methyl tert-Butyl Ether | Soluble | [1][2] |

Predicted Solubility in Common Organic Solvents

This profile is based on the theoretical principles discussed in Section 2 and comparative data from the structurally similar 2-Amino-4-methylpyridine, which is reported to be freely soluble in lower alcohols and DMF, and slightly soluble in aliphatic hydrocarbons.[1]

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Freely Soluble | Strong H-bonding with -NH₂ and ring N. |

| Ethanol | Freely Soluble | Strong H-bonding with -NH₂ and ring N. | |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Freely Soluble | Strong dipole-dipole interactions; H-bond acceptor. |

| Acetonitrile | Soluble | Polar interactions; H-bond acceptor. | |

| Acetone | Soluble | Polar interactions; H-bond acceptor. | |

| Ester | Ethyl Acetate | Soluble | Confirmed by literature. Moderate polarity. |

| Chlorinated | Dichloromethane (DCM) | Soluble | Capable of dissolving moderately polar compounds. |

| Aromatic | Toluene | Sparingly to Soluble | Nonpolar character of the ethyl group and ring favors interaction. |

| Aliphatic | Hexane / Heptane | Soluble | Confirmed by literature; driven by the ethyl group. |

| Ether | Diethyl Ether | Soluble | Moderate polarity and H-bond accepting ability. |

| Methyl tert-Butyl Ether (MTBE) | Soluble | Confirmed by literature. |

Experimental Protocol for Solubility Determination

For rigorous scientific work, solubility must be determined experimentally. The following protocols describe the gold-standard isothermal shake-flask method for thermodynamic equilibrium solubility and a UV-Vis spectroscopic method for quantification.

Workflow for Solubility Determination

The general workflow for determining solubility is a multi-step process requiring careful execution to ensure data accuracy and reproducibility.

Sources

- 1. 2-氨基-4-甲基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, 97% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. youtube.com [youtube.com]

- 4. This compound CAS#: 33252-32-3 [m.chemicalbook.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, 97% 2.5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Spectral Analysis of 2-Amino-4-Ethylpyridine: A Predictive Guide for Researchers

An In-depth Technical Guide on the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Characteristics of 2-Amino-4-Ethylpyridine

Abstract

This technical guide provides a detailed predictive analysis of the spectral characteristics of this compound. Due to a lack of publicly available experimental spectral data for this specific compound, this guide leverages established principles of spectroscopy and detailed data from the closely related structural analogs, 2-aminopyridine and 2-amino-4-methylpyridine, to forecast the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a scientifically grounded framework for the identification and characterization of this compound.

Introduction: The Need for Predictive Spectral Analysis

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and organic synthesis. As with any novel or sparsely documented compound, a thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and structural elucidation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of a molecule's structure.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts for this compound are based on the known spectra of 2-aminopyridine and 2-amino-4-methylpyridine, considering the electronic effects of the ethyl group.

Foundational Spectra: 2-Aminopyridine and 2-Amino-4-methylpyridine

To establish a baseline, the experimental ¹H NMR data for our analog compounds are presented below.

| Compound | H-3 | H-4 | H-5 | H-6 | -NH₂ | -CH₃ | Reference |

| 2-Aminopyridine | ~6.4-6.6 ppm (d) | ~7.3-7.5 ppm (t) | ~6.6-6.8 ppm (d) | ~8.0-8.2 ppm (d) | ~4.5 ppm (br s) | N/A | [1] |

| 2-Amino-4-methylpyridine | ~6.2-6.4 ppm (s) | N/A | ~6.3-6.5 ppm (d) | ~7.8-8.0 ppm (d) | ~4.7 ppm (br s) | ~2.2 ppm (s) | [2] |

Predicted ¹H NMR Spectrum of this compound

The ethyl group at the C4 position will influence the chemical shifts of the aromatic protons through its electron-donating inductive effect. This effect is expected to cause a slight upfield shift (to lower ppm values) of the ring protons compared to 2-aminopyridine. The splitting patterns will be dictated by the coupling between adjacent protons.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-3 | 6.25 - 6.45 | Singlet (s) or narrow doublet (d) | J(H3-H5) ≈ 1-2 Hz | The ethyl group at C4 will shield this proton, shifting it upfield compared to 2-aminopyridine. The coupling to H-5 will be small (meta-coupling). |

| H-5 | 6.40 - 6.60 | Doublet (d) | J(H5-H6) ≈ 5-6 Hz | Shielded by the C4-ethyl group. It will be split into a doublet by the adjacent H-6 proton. |

| H-6 | 7.85 - 8.05 | Doublet (d) | J(H5-H6) ≈ 5-6 Hz | This proton is furthest from the ethyl group and will experience the least shielding, remaining at a downfield position similar to the analogs. It will be split into a doublet by H-5. |

| -NH₂ | 4.5 - 5.0 | Broad singlet (br s) | N/A | The chemical shift of the amine protons is variable and depends on solvent and concentration. It is expected to be a broad signal due to quadrupole broadening and exchange. |

| -CH₂- (ethyl) | 2.50 - 2.70 | Quartet (q) | J(CH₂-CH₃) ≈ 7-8 Hz | The methylene protons are adjacent to the aromatic ring and will be deshielded. They will be split into a quartet by the three methyl protons. |

| -CH₃ (ethyl) | 1.15 - 1.35 | Triplet (t) | J(CH₂-CH₃) ≈ 7-8 Hz | The terminal methyl protons will be in a typical aliphatic region and will be split into a triplet by the two methylene protons. |

Experimental Protocol for ¹H NMR Acquisition

A robust protocol for acquiring the ¹H NMR spectrum of a novel compound like this compound is crucial for accurate data collection.

-

Sample Preparation:

-

Dissolve 5-10 mg of the solid this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules. DMSO-d₆ can be used if solubility is an issue and to better resolve exchangeable protons like those of the amino group.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the splitting patterns (multiplicities) and measure the coupling constants.

-

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The predicted chemical shifts for this compound are derived from the data of its analogs, considering the substituent effects of the ethyl group.

Foundational Spectra: 2-Aminopyridine and 2-Amino-4-methylpyridine

The experimental ¹³C NMR data for the analog compounds are as follows:

| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₃ | Reference |

| 2-Aminopyridine | ~158-160 ppm | ~108-110 ppm | ~137-139 ppm | ~113-115 ppm | ~148-150 ppm | N/A | [3] |

| 2-Amino-4-methylpyridine | ~158-160 ppm | ~107-109 ppm | ~147-149 ppm | ~112-114 ppm | ~148-150 ppm | ~20-22 ppm | [4] |

Predicted ¹³C NMR Spectrum of this compound

The electron-donating ethyl group at C-4 will cause a downfield shift (to higher ppm values) for the ipso-carbon (C-4) and will have a smaller effect on the other ring carbons.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C-2 | 158.0 - 160.0 | The C-2 carbon, attached to the amino group, will be significantly deshielded. Its chemical shift is expected to be similar to the analogs. |

| C-3 | 108.0 - 110.0 | The ethyl group at C-4 will have a minor shielding effect on the adjacent C-3, resulting in a chemical shift similar to the methyl analog. |

| C-4 | 152.0 - 155.0 | The ipso-carbon attached to the ethyl group will be deshielded compared to the methyl analog due to the greater inductive effect of the ethyl group. |

| C-5 | 113.0 - 115.0 | Similar to C-3, the effect of the C-4 ethyl group will be minimal, leading to a chemical shift comparable to the analogs. |

| C-6 | 148.0 - 150.0 | The C-6 carbon is relatively far from the ethyl group, and its chemical shift is expected to be very similar to that in the analogs. |

| -CH₂- (ethyl) | 27.0 - 30.0 | This methylene carbon is attached to the aromatic ring and will appear in the typical range for such a group. |

| -CH₃ (ethyl) | 13.0 - 16.0 | The terminal methyl carbon will be found in the upfield aliphatic region. |

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation:

-

Prepare the sample as described for ¹H NMR, but a slightly higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer with a broadband probe.

-

Tune and shim the instrument for the ¹³C frequency.

-

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon atom.

-

A larger number of scans will be required compared to ¹H NMR (e.g., 256 or more) to achieve an adequate signal-to-noise ratio.

-

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction).

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.

-

Predicted Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Foundational Spectra: 2-Aminopyridine and 2-Amino-4-methylpyridine

Key IR absorption bands for the analog compounds:

| Vibrational Mode | 2-Aminopyridine (cm⁻¹) | 2-Amino-4-methylpyridine (cm⁻¹) | Reference |

| N-H stretch (asymmetric) | ~3440 | ~3450 | [5][6] |

| N-H stretch (symmetric) | ~3300 | ~3310 | [5][6] |

| C-H stretch (aromatic) | ~3050-3100 | ~3050-3100 | [7][8] |

| C-H stretch (aliphatic) | N/A | ~2920-2980 | [9] |

| N-H bend (scissoring) | ~1620-1630 | ~1620-1630 | [5] |

| C=C and C=N ring stretch | ~1590-1610, ~1440-1480 | ~1590-1610, ~1450-1490 | [7][8] |

| C-N stretch | ~1320-1330 | ~1350-1360 | [5][6] |

Predicted IR Spectrum of this compound

The IR spectrum of this compound is expected to show characteristic bands for the amino group, the aromatic ring, and the ethyl substituent.

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Intensity | Rationale for Prediction |

| 3450 - 3480 | N-H asymmetric stretch | Medium | Consistent with a primary aromatic amine. |

| 3300 - 3330 | N-H symmetric stretch | Medium | Consistent with a primary aromatic amine. |

| 3050 - 3100 | C-H aromatic stretch | Medium-Weak | Characteristic of C-H bonds on the pyridine ring. |

| 2960 - 2980 | C-H asymmetric stretch (CH₃) | Medium-Strong | From the ethyl group. |

| 2920 - 2950 | C-H asymmetric stretch (CH₂) | Medium | From the ethyl group. |

| 2870 - 2890 | C-H symmetric stretch (CH₃) | Medium | From the ethyl group. |

| 2850 - 2870 | C-H symmetric stretch (CH₂) | Medium | From the ethyl group. |

| 1620 - 1640 | N-H bend (scissoring) | Strong | A characteristic and strong absorption for primary amines. |

| 1590 - 1610 | C=C and C=N ring stretch | Strong | Aromatic ring vibrations. |

| 1450 - 1490 | C=C and C=N ring stretch | Medium-Strong | Aromatic ring vibrations. |

| 1370 - 1390 | C-H bend (CH₃ symmetric) | Medium | Characteristic bending vibration of a methyl group. |

| 1350 - 1370 | C-N stretch | Medium-Strong | Stretching vibration of the bond between the amino group and the aromatic ring. |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound onto the ATR crystal.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.

Foundational Spectra: 2-Aminopyridine and 2-Amino-4-methylpyridine

The mass spectra of the analogs show characteristic fragmentation patterns.

-

2-Aminopyridine (Molar Mass: 94.11 g/mol ): The mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 94. A common fragmentation pathway involves the loss of HCN (27 u) to give a fragment at m/z 67.[10]

-

2-Amino-4-methylpyridine (Molar Mass: 108.14 g/mol ): The molecular ion peak is observed at m/z 108. Fragmentation often involves the loss of a hydrogen atom to form a stable pyridinium-like cation at m/z 107. Loss of HCN can also occur, leading to a fragment at m/z 81.[4]

Predicted Mass Spectrum of this compound

The molecular weight of this compound is 122.17 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 122. The fragmentation will be influenced by the ethyl group.

Predicted Fragmentation Pattern for this compound:

| m/z | Proposed Fragment | Fragmentation Pathway | Rationale |

| 122 | [C₇H₁₀N₂]⁺ | Molecular Ion (M⁺) | The intact molecule with one electron removed. Expected to be a prominent peak. |

| 107 | [C₆H₇N₂]⁺ | Loss of a methyl radical (•CH₃) | This is a very common fragmentation for ethyl-substituted aromatic compounds, known as benzylic cleavage, leading to a stable tropylium-like ion. This is predicted to be the base peak. |

| 94 | [C₅H₆N₂]⁺ | Loss of an ethyl radical (•C₂H₅) | Cleavage of the bond between the ethyl group and the ring. |

| 95 | [C₅H₅N₂]⁺ | Loss of HCN from the m/z 122 ion | A characteristic fragmentation of the pyridine ring. |

| 80 | [C₄H₄N₂]⁺ | Loss of HCN from the m/z 107 ion | Further fragmentation of the major fragment ion. |

dot

Sources

- 1. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]

- 2. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Aminopyridine(504-29-0) 13C NMR [m.chemicalbook.com]

- 4. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tsijournals.com [tsijournals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chimia.ch [chimia.ch]

- 8. researchgate.net [researchgate.net]

- 9. 2-Pyridinamine, 4-methyl- [webbook.nist.gov]

- 10. 2-Aminopyridine [webbook.nist.gov]

An In-Depth Technical Guide to the Reactivity of 2-Amino-4-Ethylpyridine

This guide provides a comprehensive technical overview of the chemical reactivity of 2-Amino-4-Ethylpyridine, a key heterocyclic building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural nuances, electronic properties, and diverse reaction pathways. The content is structured to offer not just procedural steps but also the underlying chemical principles that govern its reactivity, ensuring a thorough understanding for practical application.

Introduction and Molecular Profile

This compound is a substituted pyridine derivative that has garnered significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between the electron-donating amino group and the pyridine ring, make it a versatile synthon for the construction of complex molecular architectures. This guide will explore the rich and varied chemistry of this compound, providing a foundational understanding for its strategic use in synthesis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | |

| Molecular Weight | 122.17 g/mol | |

| Appearance | White to pale cream crystals or powder | |

| Melting Point | 67 °C | |

| Solubility | Soluble in water, hexane, ethyl acetate, and methyl tert-butyl ether. | [1] |

| pKa (of conjugate acid) | 7.29 ± 0.11 (Predicted) |

Structural and Electronic Characteristics

The reactivity of this compound is intrinsically linked to its electronic structure. The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. However, the presence of the amino group at the 2-position and the ethyl group at the 4-position significantly modulates this electronic landscape.

The amino group is a powerful electron-donating group through resonance, increasing the electron density of the pyridine ring, particularly at the ortho and para positions (C3, C5, and the ring nitrogen). The ethyl group is a weak electron-donating group through induction. This electronic profile dictates the regioselectivity of its reactions.

Caption: Resonance delocalization in this compound.

Reactivity Towards Electrophiles

The electron-rich nature of the this compound ring system makes it susceptible to attack by a variety of electrophiles. The regioselectivity of these reactions is a key consideration for synthetic planning.

Halogenation

Electrophilic halogenation of 2-aminopyridines typically occurs at the positions ortho and para to the activating amino group. For this compound, this would direct substitution to the C3 and C5 positions.

Protocol: Bromination of this compound (Illustrative)

-

Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with a saturated solution of sodium thiosulfate.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Nitration and Sulfonation

Direct nitration and sulfonation of the pyridine ring in 2-aminopyridines can be challenging due to the basicity of the ring nitrogen, which can lead to the formation of pyridinium salts under strongly acidic conditions, deactivating the ring towards electrophilic attack. However, with careful selection of reagents and conditions, these transformations can be achieved.

Synthesis of Imidazo[1,2-a]pyridines

One of the most important reactions of 2-aminopyridines is their use as precursors for the synthesis of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry. This typically involves the reaction of the 2-aminopyridine with an α-haloketone or a related species.

The reaction proceeds via an initial SN2 reaction between the exocyclic amino group and the α-haloketone, followed by an intramolecular cyclization of the pyridine nitrogen onto the carbonyl carbon and subsequent dehydration.

Caption: General workflow for imidazo[1,2-a]pyridine synthesis.

Protocol: Synthesis of a 2-Substituted 7-Ethylimidazo[1,2-a]pyridine

-

To a solution of this compound (1.0 eq) in a suitable solvent like ethanol or DMF, add an α-bromoketone (1.1 eq).

-

Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Neutralize the residue with a base such as sodium bicarbonate solution.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by crystallization or column chromatography.

Reactivity Towards Nucleophiles